

Comparative Binding Affinities of Aminoindan Derivatives to Monoamine Transporters: A Comprehensive Guide

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Compound of Interest

Compound Name: 5-Methyl-2,3-dihydro-1H-inden-1-amine

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the binding affinities of several aminoindan derivatives for the three major monoamine transporters: the serotonin transporter (SERT), the dopamine transporter (DAT), and the norepinephrine transporter (NET). The information presented is compiled from peer-reviewed scientific literature and is intended to serve as a valuable resource for researchers in pharmacology, medicinal chemistry, and drug development.

Data Presentation: Comparative Binding Affinities

The following table summarizes the equilibrium dissociation constants (K_i) of four key aminoindan derivatives at the human serotonin, dopamine, and norepinephrine transporters. Lower K_i values indicate higher binding affinity.

Compound	SERT Ki (nM)	DAT Ki (nM)	NET Ki (nM)
2-Aminoindan (2-AI)	2,330	333	111
5-Methoxy-2-aminoindan (5-MeO-AI)	118	2,380	711
5-Methoxy-6-methyl-2-aminoindan (MMAI)	28	>10,000	2,800
5,6-Methylenedioxy-2-aminoindan (MDAI)	52	510	110

Data sourced from Halberstadt et al. (2019).[\[1\]](#)

Experimental Protocols: Radioligand Binding Assays

The binding affinities presented in this guide were determined using in vitro radioligand binding assays. This standard technique allows for the quantification of the interaction between a test compound and a specific receptor or transporter.

General Protocol:

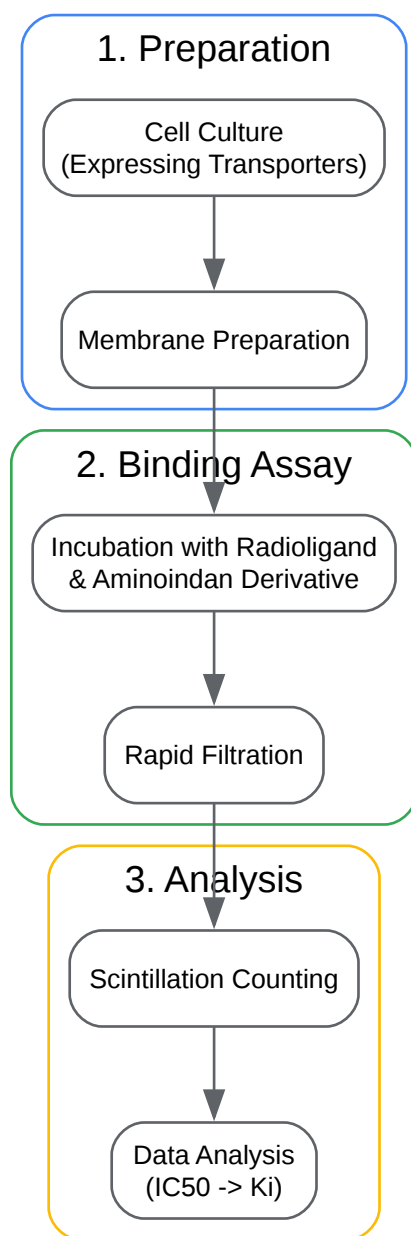
A typical radioligand binding assay for monoamine transporters involves the following steps:

- Membrane Preparation:
 - Cells expressing the target human monoamine transporter (SERT, DAT, or NET) are cultured and harvested.
 - The cell membranes are isolated through a process of homogenization and centrifugation. This enriches the sample with the transporter proteins.
- Competitive Binding Assay:

- The prepared cell membranes are incubated in a solution containing a specific radioligand and varying concentrations of the unlabeled test compound (the aminoindan derivative).
- Radioligands Used:
 - For DAT: [^3H]WIN 35,428
 - For NET: [^3H]nisoxetine
 - For SERT: [^3H]citalopram
- The radioligand binds to the transporter, and the test compound competes for the same binding site.
- Separation and Detection:
 - After incubation, the mixture is rapidly filtered through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand in the solution.
 - The filters are then washed to remove any remaining unbound radioligand.
 - The amount of radioactivity trapped on the filters, which corresponds to the amount of radioligand bound to the transporters, is measured using a scintillation counter.
- Data Analysis:
 - The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (the IC₅₀ value).
 - The IC₅₀ value is then converted to the inhibition constant (K_i) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

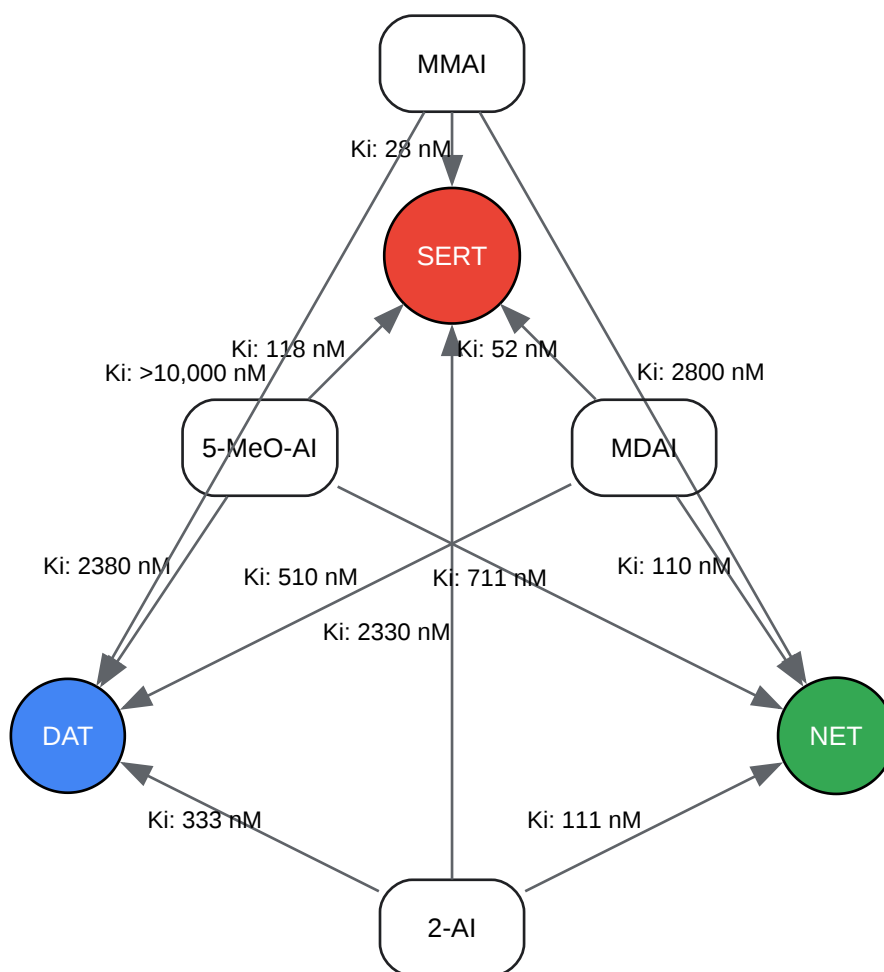
Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the binding affinity relationships of the discussed aminoindan derivatives.



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Experimental workflow for radioligand binding assays.



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Binding affinities (Ki) of aminoindans to monoamine transporters.

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References

- 1. 2-Aminoindan and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α 2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
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